Methyl 2-methyl-6-phenylbenzoate
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Overview
Description
Methyl 2-methyl-6-phenylbenzoate is an organic compound belonging to the ester family. It is characterized by its aromatic structure, which includes a benzene ring substituted with a methyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-6-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-6-phenylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with sulfuric acid or hydrochloric acid serving as the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-methyl-6-phenylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-6-phenylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its aromatic structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 4-methylbenzoate
Uniqueness
Methyl 2-methyl-6-phenylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
Biological Activity
Methyl 2-methyl-6-phenylbenzoate, a member of the benzoate ester class, has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its aromatic structure, which is crucial for its interaction with biological systems. The compound's molecular formula is C16H16O2, and it features a methyl group and a phenyl group attached to a benzoate moiety.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The specific pathways involved are still being elucidated, but the compound's aromatic nature suggests potential interactions with proteins and nucleic acids, leading to various physiological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of microorganisms:
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 1 |
Escherichia coli | 12 | 1 |
Candida albicans | 10 | 1 |
These findings suggest that the compound could be developed into an antimicrobial agent for therapeutic applications .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions. For instance, at concentrations of 10μg/mL, it reduced TNF-alpha levels by approximately 30% in cultured macrophages .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria. This study utilized disk diffusion methods to assess inhibition zones, confirming its potential as an antimicrobial agent .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain responses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential application in medicine. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to fully characterize its safety profile over prolonged exposure.
Properties
IUPAC Name |
methyl 2-methyl-6-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUCKQHENSVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.